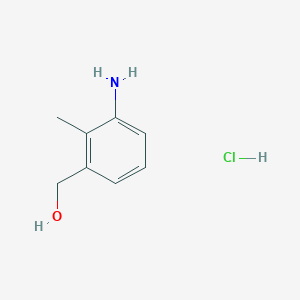

3-Hydroxymethyl-2-methylaniline hydrochloride

Description

Significance of Arylamines and Hydroxymethyl Functionalities in Contemporary Chemical Research

Arylamines are a cornerstone of synthetic chemistry, serving as indispensable intermediates in the production of a vast array of materials, including pharmaceuticals, agrochemicals, and dyes. The aniline (B41778) substructure is prevalent in numerous natural products with biological activity. In medicinal chemistry, the arylamine moiety is a common feature in drug candidates due to its ability to form key interactions with biological targets. However, the inclusion of anilines can sometimes present challenges related to metabolic instability or toxicity. Consequently, the strategic modification of the aniline core is a significant area of research aimed at fine-tuning the pharmacological properties of drug-like compounds, such as enhancing bioavailability, solubility, and receptor selectivity.

The hydroxymethyl group (–CH2OH) is another functionally significant substituent in contemporary chemical research, particularly in drug design and development. The introduction of a hydroxymethyl group can lead to notable changes in the physicochemical properties of a molecule. It is known to enhance water solubility, which can be advantageous for drug delivery and formulation. Furthermore, the hydroxymethyl group can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets, potentially leading to improved binding affinity and efficacy of a drug candidate. This functional group also serves as a versatile synthetic handle, allowing for further chemical modifications and the creation of diverse molecular architectures.

Historical Context and Evolution of Academic Inquiry into Related Chemical Scaffolds

The study of anilines has a rich historical background, dating back to the 19th century with the discovery of aniline itself and its pivotal role in the burgeoning synthetic dye industry. Initially obtained from the distillation of indigo, aniline's utility as a precursor to a wide range of colorful compounds spurred significant advancements in organic synthesis. The development of methods for the synthesis of substituted anilines, such as the reduction of nitroarenes, has been a central theme in organic chemistry for over a century.

The academic inquiry into ortho-substituted anilines, in particular, has been driven by the need to control regioselectivity in electrophilic aromatic substitution reactions and to understand the impact of steric and electronic effects of ortho-substituents on the reactivity of the amino group. The development of synthetic methodologies that allow for the precise placement of functional groups on the aniline ring has been a continuous area of investigation, evolving from classical methods to modern transition-metal-catalyzed cross-coupling reactions. While specific historical records for 3-Hydroxymethyl-2-methylaniline hydrochloride are not prominent, its structural motifs are deeply rooted in the historical evolution of synthetic organic chemistry and the enduring quest for novel functional molecules.

Overview of Current Research Trajectories Involving this compound as a Model System or Intermediate

While direct and extensive research focusing solely on this compound as a model system is not widely documented in publicly available literature, its potential as a valuable chemical intermediate can be inferred from current research trends in organic synthesis and medicinal chemistry. Substituted anilines with hydroxymethyl groups are recognized as versatile building blocks.

One significant research trajectory involves the use of such compounds in the synthesis of heterocyclic systems. The amino and hydroxymethyl groups can participate in intramolecular cyclization reactions to form a variety of fused-ring structures, which are of interest in materials science and as scaffolds for new pharmaceutical agents. For instance, hydroxymethyl anilines can be precursors to quinolines and other nitrogen-containing heterocycles.

Another area of interest is the use of this compound as a fragment in fragment-based drug discovery. The unique substitution pattern of the aromatic ring provides a three-dimensional architecture that can be explored for its binding potential to various biological targets. The hydroxymethyl group can be further functionalized to introduce other chemical entities, allowing for the rapid generation of a library of related compounds for biological screening.

Furthermore, the aniline moiety can be diazotized and subjected to a variety of transformations, such as Sandmeyer reactions, to introduce a wide range of substituents at the amino position, further highlighting the synthetic utility of this scaffold.

Scope and Objectives of Comprehensive Academic Investigation into this compound

A comprehensive academic investigation into this compound would aim to fully characterize its chemical properties, explore its synthetic utility, and evaluate its potential in various applications. The primary objectives of such an investigation would include:

Synthesis and Optimization: To develop and optimize a robust and scalable synthetic route to this compound with high purity and yield. This would involve a thorough investigation of different synthetic strategies and purification techniques.

Physicochemical Characterization: To perform a complete characterization of the compound's physical and chemical properties. This includes determining its melting point, solubility in various solvents, and spectral properties (NMR, IR, Mass Spectrometry). This data is crucial for its identification and for predicting its behavior in different chemical environments.

Exploration of Reactivity: To systematically study the reactivity of the different functional groups present in the molecule. This would involve investigating a range of chemical transformations of the amino, hydroxymethyl, and aromatic moieties to understand its synthetic potential as a building block for more complex molecules.

Investigating Potential Applications: To explore the potential of this compound as a precursor in the synthesis of novel heterocyclic compounds, as a fragment in the design of new bioactive molecules, and in the development of new materials with interesting optical or electronic properties.

Physicochemical Properties of (2-amino-6-methylphenyl)methanol

The following table summarizes the computed physicochemical properties for the free base form, (2-amino-6-methylphenyl)methanol. It is important to note that the hydrochloride salt would exhibit different properties, most notably a higher melting point and increased solubility in polar solvents such as water.

| Property | Value |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 137.084063974 |

| Monoisotopic Mass | 137.084063974 |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 105 |

Data sourced from PubChem. keyorganics.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-amino-2-methylphenyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4,10H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODBTCPLHMEMAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604417 | |

| Record name | (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-88-4 | |

| Record name | Benzenemethanol, 3-amino-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76350-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-2-methylphenyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-2-methylphenyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethyl 2 Methylaniline Hydrochloride and Its Structural Analogues

Established Synthetic Routes to 3-Hydroxymethyl-2-methylaniline Hydrochloride

Traditional synthetic strategies for this compound primarily rely on foundational organic reactions, including the reduction of nitroaromatics and multi-step pathways involving functional group interconversion.

Reduction-Based Approaches from Nitro-Substituted Aromatic Precursors (e.g., 2-methyl-3-nitrobenzyl alcohol)

A principal and direct method for the synthesis of 3-Hydroxymethyl-2-methylaniline is the reduction of its corresponding nitro-substituted precursor, 2-methyl-3-nitrobenzyl alcohol. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. wikipedia.org This reaction can be achieved through various reduction methods, with catalytic hydrogenation being one of the most common and efficient. wikipedia.org In this process, 2-methyl-3-nitrobenzyl alcohol is treated with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgchemicalbook.com The reaction is typically carried out in a protic solvent such as ethanol or methanol (B129727) at room temperature and under a hydrogen atmosphere. chemicalbook.com Following the reduction to form (2-amino-6-methylphenyl)methanol, the hydrochloride salt is typically prepared by treating the resulting amine with hydrochloric acid.

Other reduction systems can also be employed, such as using metals in acidic media (e.g., iron in acetic acid or tin(II) chloride in hydrochloric acid). wikipedia.org These methods, while effective, often require stoichiometric amounts of the metal reductant and can involve more demanding workup procedures.

| Reduction Method | Reagents & Catalyst | Typical Solvent | General Conditions | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol, Methanol | Room Temperature, 1-4 atm H₂ | wikipedia.orgchemicalbook.com |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Acetic Acid, Water | Elevated Temperature | wikipedia.org |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Reflux | cem.com |

| Borohydride Systems | NaBH₄ / Ni(OAc)₂·4H₂O | CH₃CN/H₂O | Room Temperature | orientjchem.orgorientjchem.org |

Multi-Step Synthesis Pathways Involving Aromatic Amines and Hydroxymethylation

An alternative strategy involves starting with a readily available aromatic amine, such as 2-methylaniline (o-toluidine), and introducing the hydroxymethyl group in a subsequent step. This multi-step approach requires careful control of regioselectivity to ensure the installation of the hydroxymethyl group at the desired C3 position.

A plausible synthetic sequence could involve:

Protection of the amine: The amino group of 2-methylaniline is first protected to prevent it from reacting in subsequent steps. Common protecting groups for anilines include acetyl or tert-butyloxycarbonyl (Boc) groups.

Directed Ortho-Metalation and Hydroxymethylation: The protected aniline (B41778) can undergo directed ortho-metalation, where a strong base (like n-butyllithium) removes a proton from the carbon atom ortho to the directing group. The resulting organolithium species can then react with an electrophile, such as formaldehyde (CH₂O), to install the hydroxymethyl group. wikipedia.org

Deprotection: The protecting group is then removed from the nitrogen atom to yield the final product, 3-Hydroxymethyl-2-methylaniline.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of synthesizing substituted anilines via nitro group reduction is highly dependent on the reaction conditions. Optimization of parameters such as catalyst type, reagent stoichiometry, temperature, and solvent is crucial for maximizing product yield and minimizing side reactions. d-nb.info

For reductions using sodium borohydride in combination with a transition metal salt, the molar equivalents of the borohydride and the choice of catalyst are critical. orientjchem.org Studies on similar reductions show that varying the equivalents of NaBH₄ and the type of nickel salt (e.g., NiCl₂ vs. Ni(OAc)₂) can significantly impact reaction time and yield. orientjchem.orgorientjchem.org The addition of a co-solvent like water can dramatically accelerate the reaction rate in some systems. orientjchem.org

In catalytic hydrogenation, factors such as hydrogen pressure, catalyst loading (the amount of catalyst relative to the substrate), and reaction temperature are optimized to ensure complete conversion without causing side reactions, such as the hydrogenolysis of the benzyl (B1604629) alcohol group. For instance, a study on the reduction of ester-substituted nitroarenes optimized the equivalents of NaBH₄ and FeCl₂, solvent, and temperature to achieve high yields. d-nb.info

| Parameter | Variable | Effect on Reaction | Reference |

| Reagent Stoichiometry | Equivalents of NaBH₄ | Affects completeness of reduction and potential for side reactions. | orientjchem.org |

| Catalyst | Ni(OAc)₂ vs. NiCl₂ | Influences reaction rate and overall yield. | orientjchem.org |

| Solvent System | Aprotic (CH₃CN) vs. Protic (MeOH) vs. Mixed (CH₃CN/H₂O) | Can dramatically alter reaction kinetics and product purity. | orientjchem.org |

| Temperature | Room Temp vs. Reflux | Higher temperatures can increase reaction rate but may lead to decomposition or side products. | d-nb.info |

Novel and Green Chemistry-Inspired Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are being applied to the synthesis of aniline derivatives. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. cem.com The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. researchgate.net This technique has been successfully applied to the reduction of aromatic nitro compounds. cem.comscispace.com

In the context of synthesizing 3-Hydroxymethyl-2-methylaniline, the reduction of 2-methyl-3-nitrobenzyl alcohol can be performed in a microwave reactor. Catalytic systems, including novel oxo-rhenium complexes or aminothiophenol, have been shown to efficiently reduce nitroarenes under microwave irradiation. researchgate.netscispace.com These methods often proceed under mild and neutral conditions, enhancing the green profile of the synthesis. scispace.com The rapid and efficient heating provided by microwaves can drive the reaction to completion in minutes rather than hours. cem.com

Mechanochemical Synthesis Protocols for Amide Coupling

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, represents a significant advance in green synthesis by often eliminating the need for bulk solvents. nih.govresearchgate.net While the direct reduction of a nitro group to an amine via mechanochemistry is less common, this technique is highly relevant for subsequent reactions of the synthesized 3-Hydroxymethyl-2-methylaniline.

Amide bond formation is one of the most frequent reactions in medicinal and materials chemistry. nih.gov Mechanochemical protocols have been extensively developed for the coupling of amines and carboxylic acids. chemrxiv.orgacs.org Using techniques like ball milling, 3-Hydroxymethyl-2-methylaniline could be efficiently coupled with various carboxylic acids in the presence of a coupling reagent, often under solvent-free or liquid-assisted grinding (LAG) conditions. chemrxiv.orgacs.org This approach avoids the use of large volumes of volatile organic solvents, simplifies product isolation, and minimizes waste, aligning with the core principles of green chemistry. acs.org

Catalytic and Sustainable Synthesis Methodologies

The development of catalytic and sustainable methods for the synthesis of aromatic amines is a significant focus in modern chemistry, aiming to reduce environmental impact and improve efficiency. For this compound, a primary and highly effective synthetic route involves the catalytic hydrogenation of a suitable precursor, such as 2-methyl-3-nitrobenzyl alcohol. This transformation is a key step, converting the nitro group into the desired amine functionality.

A variety of catalysts have been shown to be effective for the reduction of nitroarenes to anilines under sustainable conditions. These include systems based on earth-abundant metals and novel catalyst supports. For instance, in-situ generated copper nanoparticles (CuNPs) have demonstrated high activity in the hydrogenation of nitroarenes at room temperature and under ambient pressure, utilizing ammonia (B1221849) borane as a hydrogen source. epfl.ch This method presents a sustainable alternative to traditional high-pressure hydrogenation. Another approach involves the use of ruthenium nanocatalysts, which have shown excellent activity for the reduction of substituted nitrobenzenes to aniline derivatives in environmentally friendly solvent systems like water. acs.org

Heterogeneous photocatalysis also offers a green synthetic route. Catalysts such as titanium dioxide (TiO₂) can be activated by light to reduce nitroaromatics to anilines, using alcohols as a hydrogen source, thus avoiding the need for high-pressure hydrogen gas and toxic metal catalysts. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity.

Below is a data table summarizing various catalytic systems applicable to the reduction of nitroarenes, which could be adapted for the synthesis of 3-Hydroxymethyl-2-methylaniline.

| Catalyst System | Precursor | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| In-situ CuNPs | Nitroarenes | Ammonia Borane | Methanol | Room Temp. | High | epfl.ch |

| Ru-morin@N₂ | Nitrobenzene | NaBH₄ | Water | 100 °C | >95 | acs.org |

| TiO₂ (P25) | Nitrobenzene | Ethanol/Water | Ethanol/Water | Room Temp. | >99 | mdpi.com |

| Pd/C | 2-methyl-3-nitrobenzyl alcohol | H₂ | Ethanol | Room Temp. | High | (general method) |

| Ni-based | Nitroarenes | H₂ | Various | Various | High | (general method) |

This table presents data for analogous reactions and general methods that are applicable to the synthesis of the target compound.

Chemo- and Regioselective Synthesis Considerations in the Functionalization of this compound

The functionalization of a molecule with multiple reactive sites, such as 3-Hydroxymethyl-2-methylaniline, presents challenges in chemo- and regioselectivity. The molecule contains a primary aromatic amine, a primary alcohol (hydroxymethyl group), and an activated aromatic ring, all of which can participate in various chemical reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in acylation reactions, it is often necessary to selectively acylate the amine group without affecting the hydroxyl group, or vice-versa. This can be achieved through the use of protecting groups or by carefully selecting reagents and reaction conditions that favor one reaction pathway. For example, the more nucleophilic amine group will typically react faster with acylating agents than the less nucleophilic hydroxyl group under neutral or slightly basic conditions.

Regioselectivity is concerned with the position of reaction on the aromatic ring. The amino and methyl groups are ortho-, para-directing activators, while the hydroxymethyl group is a weak deactivator. Electrophilic aromatic substitution reactions, such as halogenation or nitration, will be directed to the positions ortho and para to the strongly activating amino group. Controlling the regioselectivity can be challenging due to the presence of multiple activating groups. Steric hindrance from the ortho-methyl and hydroxymethyl groups can also influence the position of substitution.

Recent research has explored catalytic methods to control chemo- and regioselectivity in the functionalization of substituted anilines and related compounds. For example, dual catalytic systems involving photoredox and copper catalysis have been developed for the chemo- and regioselective radical carbocyanation of 2-azadienes to produce α-amino nitriles, demonstrating the potential for precise control over complex transformations. nih.gov While not directly applied to 3-Hydroxymethyl-2-methylaniline, these advanced catalytic strategies highlight the ongoing efforts to achieve selective functionalization of complex molecules.

Isolation and Purification Strategies for High Purity Research Samples

Obtaining high-purity samples of this compound is crucial for its use in research. The isolation and purification strategy typically involves several steps to remove unreacted starting materials, byproducts, and catalyst residues.

Following the synthesis, the crude product is often isolated by filtration if it precipitates from the reaction mixture, or by extraction if it remains in solution. Given that the target compound is an amine, its basic nature can be exploited for purification. The crude free base, (2-amino-6-methylphenyl)methanol, can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified to precipitate the purified free base, which can be collected by filtration.

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable organic solvent, such as isopropanol or diethyl ether, and treated with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt, being generally less soluble in organic solvents than the free base, will precipitate out of the solution.

Crystallization is a key technique for achieving high purity. The choice of solvent is critical for successful crystallization. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling with low solubility. For aniline hydrochlorides, mixed solvent systems are often employed to achieve the desired solubility profile. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. For aniline hydrochlorides, it is important to carry out the purification in the presence of an excess of the corresponding gaseous hydrogen halide to prevent decomposition. google.com

Common purification techniques for aniline derivatives include:

Acid-base extraction: To separate the basic aniline from neutral or acidic impurities.

Distillation (for the free base): Can be effective for removing non-volatile impurities.

Crystallization: The most common method for obtaining high-purity solid samples.

Column chromatography: Can be used for the purification of the free base, though it may be less practical for large-scale preparations.

A general procedure for the purification of an organic hydrochloride salt might involve washing the crude salt with a solvent in which it is insoluble (like diethyl ether) to remove non-polar impurities, followed by recrystallization from a suitable solvent or solvent mixture, such as ethanol, isopropanol, or mixtures with ether. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl 2 Methylaniline Hydrochloride

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine group is a versatile nucleophile and a key director in electrophilic aromatic substitution, defining a significant portion of the molecule's reactivity profile.

Amidation and Acylation Reactions

The primary amine of 3-Hydroxymethyl-2-methylaniline is nucleophilic and readily undergoes acylation with various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated by coupling agents, to form the corresponding amides. This reaction is fundamental in organic synthesis for the introduction of acyl groups. researchgate.netresearchgate.net

A key consideration in the acylation of this molecule is chemoselectivity. Since the compound also possesses a primary alcohol, O-acylation can compete with the desired N-acylation. nih.gov Reaction conditions can be tailored to favor one over the other. N-acylation is often favored under neutral or slightly basic conditions, where the amine is more nucleophilic than the alcohol. Methods for the direct amidation of unprotected amino acids using borate (B1201080) esters have been developed, which could be applicable for selective N-acylation in the presence of a hydroxyl group. tomsheppard.infonih.gov

Condensation Reactions, including Schiff Base Formation

The aromatic amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. This reversible reaction typically occurs under mild acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govnih.govsemanticscholar.orgrsc.org

For ortho-amino benzyl (B1604629) alcohols, this initial condensation is often the first step in powerful cascade reactions to synthesize heterocyclic scaffolds. For instance, the reaction of 2-aminobenzyl alcohol derivatives with aldehydes or nitriles is a well-established route to quinazolines and related heterocycles. organic-chemistry.orgopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net This transformation involves the in-situ oxidation of the alcohol to an aldehyde, condensation with another reactant (like a nitrile or a second aldehyde), and subsequent cyclization and aromatization. nih.govnih.gov Various metal catalysts, including copper, cobalt, and iridium, have been employed to facilitate these dehydrogenative cyclizations. nih.govnih.govacs.org

| Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| (2-aminophenyl)methanol, Aldehydes | Cu-catalyst, CAN, CsOH | 2-Substituted Quinazolines | nih.gov |

| 2-aminoaryl alcohol, Nitriles | Co(OAc)₂, t-BuOK | 2-Substituted Quinazolines | nih.govnih.gov |

| 2-aminobenzyl alcohol, Ketones | Iridium Catalyst | Quinolines | acs.org |

| 2-aminoarylmethanols, Nitriles | CsOH, Air (oxidant) | 2-Substituted Quinazolines | rsc.org |

Cross-Coupling Reactions (e.g., C-N Bond Formation)

The amine functionality allows 3-Hydroxymethyl-2-methylaniline to participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination is a prominent example, where a palladium catalyst facilitates the coupling of an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgacsgcipr.org This reaction would enable the synthesis of diarylamine derivatives from 3-Hydroxymethyl-2-methylaniline. organic-chemistry.orgresearchgate.net

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium amide complex, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of ligand on the palladium catalyst is crucial for the reaction's efficiency and scope. libretexts.org

Electrophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 3-Hydroxymethyl-2-methylaniline is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino group (-NH2), the hydroxymethyl group (-CH2OH), and the methyl group (-CH3). wikipedia.org All three are classified as activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. lumenlearning.comlibretexts.orglibretexts.org

The directing effects of these substituents are as follows:

Amino group (-NH2): A strongly activating, ortho-, para-director.

Hydroxymethyl group (-CH2OH): A weakly activating, ortho-, para-director.

Methyl group (-CH3): A weakly activating, ortho-, para-director.

The positions on the ring available for substitution are C4, C5, and C6. The powerful ortho-, para-directing effect of the amino group at C2 would strongly favor substitution at the C4 and C6 positions. The methyl group at C3 also directs ortho/para, reinforcing substitution at C5 (para) and C1/C5 (ortho). The hydroxymethyl group at C1 directs to C2/C6 (ortho) and C4 (para). The cumulative effect suggests that electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho and para to the strongly activating amino group, with potential for substitution at C5 as well. Steric hindrance from the adjacent methyl and hydroxymethyl groups might disfavor attack at certain positions. youtube.com The reaction proceeds via the formation of a resonance-stabilized cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.comyoutube.commasterorganicchemistry.com

Reactivity of the Primary Alcohol (Hydroxymethyl) Group

The hydroxymethyl group offers a site for oxidation, reduction, and substitution reactions, further expanding the synthetic utility of the molecule.

Oxidation and Reduction Transformations

The primary alcohol of the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Chemoselective oxidation in the presence of the sensitive amine group can be challenging but has been achieved for related aminobenzyl alcohols using specific catalytic systems. nih.gov For example, copper(I) iodide in combination with TEMPO and a co-catalyst under an oxygen atmosphere has been shown to efficiently oxidize 2-aminobenzyl alcohols to the corresponding 2-aminobenzaldehydes in high yields at room temperature. nih.gov

| Substrate | Catalyst System | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) | O₂ (balloon) | 2-Aminobenzaldehyde (B1207257) | 88% | nih.gov |

| (2-amino-5-methylphenyl)methanol | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) | O₂ (balloon) | 2-Amino-5-methylbenzaldehyde | 92% | nih.gov |

As previously mentioned, this oxidation is a key step in many cascade reactions that form quinazolines, where the alcohol is oxidized in situ to the aldehyde, which then undergoes condensation and cyclization. nih.govrsc.org

Reduction of the hydroxymethyl group is less common as it is already in a reduced state. However, it can be converted into a better leaving group (e.g., a tosylate or halide) and then be subjected to reduction to a methyl group, or substitution with other nucleophiles. The direct catalytic coupling of benzylic C-H bonds with alcohols represents another modern transformation pathway. chemrxiv.org

Etherification and Esterification Strategies

The hydroxyl group of 3-Hydroxymethyl-2-methylaniline hydrochloride is a primary benzylic alcohol, making it amenable to standard etherification and esterification reactions. However, the presence of the nucleophilic amino group introduces competitive reactivity that must be managed.

Esterification: The formation of esters from the alcohol moiety can be achieved through several methods. The most direct approach is Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. Given that the starting material is a hydrochloride salt, the inherent acidity may be sufficient to catalyze the reaction upon heating, although the addition of a stronger acid like sulfuric acid is common to drive the equilibrium towards the product. google.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides. In these cases, the amine hydrochloride must first be neutralized to the free amine, which then requires a protection strategy (e.g., acetylation) to prevent preferential N-acylation over the desired O-acylation. A common method for esterifying amino acids, which is analogous to this substrate, involves the use of thionyl chloride (SOCl₂) in methanol (B129727), which generates HCl in situ to catalyze the esterification of the carboxylic acid. researchgate.net A similar principle applies here, where reagents like trimethylchlorosilane (TMSCl) in methanol can facilitate the formation of methyl esters under mild conditions. researchgate.netnih.gov

Etherification: Synthesis of ethers from this compound typically requires activation of the hydroxyl group or the use of highly reactive alkylating agents. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a plausible route. This requires basic conditions to both neutralize the amine hydrochloride and deprotonate the alcohol, which could lead to side reactions involving the amine. A more controlled approach would involve protecting the amino group first, followed by ether synthesis and subsequent deprotection.

Table 1: Summary of Etherification and Esterification StrategiesDerivatization for Enhanced Reactivity or Specific Research Applications

Derivatization of this compound is a key strategy to modify its chemical properties for specific applications, such as enhancing its reactivity for subsequent synthetic steps or enabling its detection in analytical methods.

For enhancing reactivity, the hydroxyl group can be converted into a better leaving group. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate (by reaction with tosyl chloride) or a mesylate (with mesyl chloride). These derivatives are highly susceptible to nucleophilic substitution, facilitating the introduction of a wide range of functional groups.

For analytical purposes, particularly in chromatography, derivatization is employed to improve the stability, volatility, or detectability of the analyte. For instance, pre-column derivatization for High-Performance Liquid Chromatography (HPLC) can be used to attach a chromophore to the molecule, enhancing its UV detection. nih.gov A recent study demonstrated the use of triphenylmethanamine as a derivatizing agent for halogenated compounds, which improves crystallinity and stability, facilitating quantitative analysis. nih.gov While not directly applied to the title compound, this highlights the principle of using derivatization to overcome analytical challenges.

Furthermore, protection of the amino group via acylation (e.g., forming an acetamide) is a common derivatization strategy. This temporarily removes the nucleophilicity and basicity of the amine, allowing for selective reactions at other parts of the molecule, such as the benzylic alcohol.

Intramolecular Cyclization and Rearrangement Studies

The proximate positioning of the amino and hydroxymethyl groups on the aromatic ring makes this compound an excellent precursor for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Formation of Nitrogen-Containing Heterocyclic Systems

The most significant application of ortho-aminobenzyl alcohols, including the title compound, is in the synthesis of nitrogen-containing heterocycles like quinolines and quinazolines. These reactions often proceed via an initial oxidation of the alcohol to the corresponding aldehyde, which then undergoes condensation and cyclization.

The Friedländer annulation is a classical method for synthesizing quinolines, traditionally from a 2-aminobenzaldehyde and a compound containing an α-methylene group adjacent to a carbonyl. Using 2-aminobenzyl alcohols as stable, readily available precursors that generate the reactive aldehyde in situ represents a significant process modification. researchgate.netresearchgate.net Various catalytic systems have been developed to achieve this transformation efficiently.

Acceptorless dehydrogenative cyclization (ADC) is a particularly powerful strategy where the substrate itself provides the hydrogen atoms that are ultimately released as H₂ gas, making the process atom-economical. nih.govacs.org These reactions are often catalyzed by transition metal complexes. For example, iridium and ruthenium catalysts have been shown to be effective for the dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to produce quinolines in high yields. researchgate.netnih.govacs.org The reaction can even be performed in water using a water-soluble metal-ligand bifunctional catalyst. nih.govacs.org More recently, visible-light-mediated methods using organic photocatalysts like anthraquinone (B42736) have been developed, offering a metal-free alternative that proceeds at room temperature. organic-chemistry.org

Table 2: Examples of Heterocyclic Systems from o-Aminobenzyl Alcohol Precursors

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, valuable insights can be drawn from studies on structurally related compounds.

Kinetic Studies: The kinetics of key transformations, such as the oxidation of the benzyl alcohol group, are crucial for understanding reaction mechanisms. Studies on the oxidation of substituted benzyl alcohols by various reagents have shown that the reaction is often first order with respect to the oxidant, the alcohol, and acidity. rsc.org A significant primary kinetic isotope effect (kH/kD > 1) suggests that the cleavage of the C-H bond at the benzylic position is the rate-determining step. rsc.org For the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) on manganese oxide clusters, a key step in many cyclization reactions, computational studies have elucidated the reaction rates and identified key intermediates that accumulate on the catalyst surface. nih.gov

Proposed Reaction Mechanisms and Identification of Key Intermediates

The mechanisms of the reactions involving this compound, particularly its conversion to heterocyclic systems, have been investigated through experimental and computational studies on analogous systems.

A general and widely accepted mechanism for the formation of quinolines from a 2-aminobenzyl alcohol and a ketone under dehydrogenative conditions involves several key steps:

Oxidation/Dehydrogenation: The catalytic cycle begins with the oxidation of the primary benzylic alcohol to the corresponding 2-aminobenzaldehyde derivative. researchgate.netorganic-chemistry.org This is often the rate-limiting step and is facilitated by the catalyst (e.g., a Ru-H species). This aldehyde is a crucial, reactive key intermediate that is generated in situ.

Aldol (B89426) Condensation: The amine catalyst or a base present in the reaction mixture then promotes the aldol condensation between the newly formed aldehyde and the enolate of the ketone coupling partner.

Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated ketone intermediate.

Intramolecular Cyclization: The amino group then attacks the β-carbon of the unsaturated system in a conjugate addition (aza-Michael reaction), leading to the formation of a six-membered ring.

Aromatization: The final step involves a second dehydrogenation or tautomerization event that leads to the formation of the stable, aromatic quinoline (B57606) ring system, regenerating the active catalyst. researchgate.net

In visible-light-mediated protocols, the proposed mechanism involves the photocatalyst (e.g., anthraquinone) abstracting a hydrogen atom from the alcohol, initiating a radical-mediated oxidation process to form the key aldehyde intermediate. organic-chemistry.org

In other types of cyclizations, different intermediates are proposed. For instance, the reaction of amino alcohols with thionyl chloride is suggested to proceed through the formation of chlorosulfinyl ester intermediates , which then convert to amino chlorides before undergoing intramolecular cyclization. organic-chemistry.org Similarly, amine-promoted cascade reactions can proceed through the in situ formation of N,O-acetal intermediates. nih.gov These examples underscore the diverse mechanistic pathways available to this versatile substrate, dictated by the specific reagents and conditions employed.

Derivatization Strategies and Analog Synthesis for Advanced Research Applications

Design and Synthesis of Substituted Derivatives of 3-Hydroxymethyl-2-methylaniline Hydrochloride

The synthesis of substituted derivatives of anilines is a cornerstone of medicinal chemistry. For a molecule like this compound, derivatization would likely target the amino and hydroxyl functional groups, as well as the aromatic ring itself.

N-Substituted Derivatives: The amino group offers a prime site for modification. Standard organic synthesis reactions such as acylation, alkylation, and sulfonylation could be employed to introduce a wide array of functional groups. For instance, reaction with various acyl chlorides or sulfonyl chlorides would yield the corresponding amides and sulfonamides. These reactions are fundamental in altering the electronic and steric properties of the molecule, which can significantly impact its biological activity.

O-Substituted Derivatives: The hydroxyl group provides another avenue for derivatization. Etherification reactions, for example, could be used to introduce alkyl or aryl groups. Esterification with different carboxylic acids or their activated derivatives would yield a library of ester compounds. These modifications can influence the compound's lipophilicity and its ability to act as a hydrogen bond donor or acceptor.

Ring-Substituted Derivatives: Electrophilic aromatic substitution reactions could be utilized to introduce substituents onto the benzene (B151609) ring. However, the position of substitution would be directed by the existing amino, methyl, and hydroxymethyl groups. The conditions for such reactions would need to be carefully controlled to achieve the desired regioselectivity.

The following table outlines potential synthetic strategies for derivatizing 3-Hydroxymethyl-2-methylaniline, based on common reactions for analogous compounds.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Acylation | Acyl chloride, base | N-Aryl amides |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary anilines |

| N-Sulfonylation | Sulfonyl chloride, base | N-Aryl sulfonamides |

| O-Etherification | Alkyl halide, base | Aryl ethers |

| O-Esterification | Carboxylic acid, acid catalyst | Aryl esters |

| Halogenation | N-Halosuccinimide | Halogenated anilines |

Exploration of Structure-Reactivity Relationships in Functionalized Analogues

While specific structure-activity relationship (SAR) studies on this compound derivatives are not documented, general principles from medicinal chemistry can be applied to its functionalized analogues. scirp.orgdundee.ac.ukresearchgate.netscirp.org The systematic modification of this core structure would allow researchers to probe how changes in its physicochemical properties affect its interaction with biological targets.

Key parameters that would be investigated in an SAR study include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can alter the pKa of the aniline (B41778) nitrogen and the reactivity of the entire molecule.

Steric Hindrance: Varying the size and shape of substituents can influence how the molecule fits into a biological target's binding site.

Lipophilicity: The balance between hydrophilicity and lipophilicity, often quantified by LogP, is crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen Bonding: The ability to form hydrogen bonds, influenced by the presence of the amino and hydroxyl groups and any introduced functionalities, is critical for molecular recognition.

By synthesizing a library of analogues with systematic variations and evaluating their biological activity, researchers could build a predictive model of the structure-reactivity relationships for this class of compounds.

Synthesis of Advanced Building Blocks and Complex Molecular Scaffolds Utilizing this compound

Substituted anilines are valuable building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals. google.com While there are no specific examples utilizing this compound in the literature, its structure suggests several potential applications in the synthesis of advanced molecular scaffolds.

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive hydroxymethyl group, makes it an attractive starting material for constructing fused ring systems. For example, it could potentially be used in condensation reactions with dicarbonyl compounds to form various heterocyclic structures. The presence of the methyl group provides steric influence that could direct the outcome of such cyclization reactions.

The following table illustrates hypothetical applications of a 3-hydroxymethyl-2-methylaniline analog in the synthesis of complex molecular scaffolds.

| Target Scaffold | Potential Synthetic Route | Key Features |

| Benzoxazines | Reaction with an aldehyde | Fused six-membered heterocyclic ring containing oxygen and nitrogen. |

| Dihydroquinolines | Skraup-Doebner-von Miller reaction | Partially saturated quinoline (B57606) core. |

| Benzimidazoles | Phillips condensation with a carboxylic acid | Fused five-membered heterocyclic ring containing two nitrogen atoms. |

Targeted Functionalization for Probe Development in Chemical Biology Research

Chemical probes are essential tools for studying biological systems. nih.govscispace.com They are small molecules designed to interact with a specific biological target, often with a reporter tag (like a fluorescent group) to allow for visualization and tracking. While no chemical probes based on this compound have been reported, its structure offers possibilities for such development.

The hydroxymethyl group is a particularly useful handle for attaching reporter groups. It can be oxidized to an aldehyde or carboxylic acid, which can then be coupled to a fluorescent dye or a biotin (B1667282) tag via standard bioconjugation techniques. The aniline nitrogen could also be a point of attachment, provided that its modification does not abolish the desired biological activity.

The design of a chemical probe based on this scaffold would involve:

Identifying a biologically active derivative of 3-Hydroxymethyl-2-methylaniline.

Determining a position on the molecule where a linker and reporter group can be attached without disrupting its interaction with the target.

Synthesizing the probe and validating its activity and specificity in biological assays.

The development of such probes could enable researchers to study the cellular localization and dynamics of the target protein, providing valuable insights into its function and role in disease.

Applications in Advanced Chemical and Materials Research

Utilization as a Key Synthetic Intermediate for Complex Molecular Architectures

The presence of two reactive functional groups—an amino group and a hydroxyl group—positions 3-hydroxymethyl-2-methylaniline as a valuable intermediate in organic synthesis. These groups can be selectively modified and used to construct intricate molecular frameworks, including heterocyclic systems that are prevalent in pharmaceuticals and natural products.

The indole (B1671886) scaffold is a core structural motif in a vast number of biologically active compounds. The Fischer indole synthesis is a classic and widely used method for constructing this heterocyclic system, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. minia.edu.egwikipedia.orgnih.gov While direct use of 3-hydroxymethyl-2-methylaniline in this reaction is not typical, it can be chemically converted into a suitable phenylhydrazine derivative. This transformation would allow the introduction of the hydroxymethyl and methyl-substituted phenyl ring into the final indole structure, providing access to novel substituted indoles for chemical and pharmacological research.

The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride, is crucial for the reaction's success. nih.gov

Table 1: General Conditions for Fischer Indole Synthesis

| Parameter | Description | Common Examples |

|---|---|---|

| Reactants | Arylhydrazine, Aldehyde or Ketone | Phenylhydrazine, Acetone |

| Catalyst | Brønsted or Lewis Acid | HCl, H₂SO₄, PPA, ZnCl₂ |

| Solvent | Acetic Acid, Ethanol, Toluene | Glacial Acetic Acid |

| Temperature | Room Temperature to Reflux | 25°C to 120°C |

Carbazole (B46965) alkaloids are a class of naturally occurring compounds known for their wide range of biological activities. nih.gov The synthesis of the carbazole core often involves intramolecular cyclization strategies. One prominent method is the Cadogan reaction, which typically involves the reductive cyclization of a 2-nitrobiphenyl (B167123) derivative. Another approach involves the palladium-catalyzed C-H activation and intramolecular C-N bond formation of a 2-aminobiphenyl (B1664054). researchgate.net

3-Hydroxymethyl-2-methylaniline can serve as a starting material for the synthesis of a substituted 2-aminobiphenyl precursor. Through a sequence of reactions, such as a Sandmeyer reaction to introduce a leaving group at the amine position followed by a Suzuki or other cross-coupling reaction, the second phenyl ring can be installed. The resulting 2-aminobiphenyl derivative, bearing the hydroxymethyl and methyl substituents, could then undergo intramolecular cyclization to yield a functionalized carbazole scaffold. researchgate.net This provides a pathway to novel carbazole analogues for potential applications in medicinal chemistry and materials science. nih.govrsc.org

Applications in Polymer and Materials Science

The bifunctional nature of 3-hydroxymethyl-2-methylaniline makes it an interesting candidate as a monomer or cross-linking agent in the development of new polymers. The amino group can participate in the formation of amide bonds, while the hydroxyl group can form ester or ether linkages.

For instance, it could theoretically be used in polycondensation reactions. Reacting with a dicarboxylic acid would lead to the formation of a polyamide-polyester copolymer, where the amine group forms an amide linkage and the hydroxyl group forms an ester linkage. This is analogous to the synthesis of poly(m-xylylene adipamide) (MXD6), a semi-aromatic polyamide produced from the polycondensation of m-xylylenediamine (B75579) and adipic acid. mdpi.comresearchgate.net MXD6 is noted for its good mechanical strength and gas barrier properties. mdpi.com The incorporation of a monomer like 3-hydroxymethyl-2-methylaniline could introduce additional functionality and modify the properties of the resulting polymer, such as thermal stability and solubility. The polymerization of substituted anilines, like poly(2-methylaniline), is also a known area of research, yielding conducting polymers with interesting electronic properties. researchgate.net

Role in Catalyst Design and Ligand Synthesis for Organometallic and Organic Catalysis

Aminobenzyl alcohols are valuable scaffolds for the synthesis of ligands used in organometallic and coordination chemistry. The nitrogen and oxygen atoms can act as donor sites to coordinate with metal centers, forming stable chelate complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.

Research has demonstrated that water-soluble metal-ligand bifunctional catalysts derived from aminobenzyl alcohols can be effective in reactions such as the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to produce quinolines. acs.org The ligand framework plays a critical role in the catalyst's activity and selectivity. Furthermore, imine ligands derived from the condensation of amines with carbonyl compounds are widely used to create stable complexes with transition metals like chromium(III) and copper(II), which have shown catalytic potential in oxidation reactions, such as the selective oxidation of benzyl (B1604629) alcohol. nih.govbendola.com 3-Hydroxymethyl-2-methylaniline provides a platform to synthesize a variety of ligands, including Schiff bases, by reaction of its amino group, enabling the development of new catalysts for specialized applications.

Application in Advanced Analytical Method Development

In analytical chemistry, particularly in chromatography, the detection and separation of certain analytes can be challenging due to their physical and chemical properties, such as low volatility or poor detector response. Chemical derivatization is a common strategy to overcome these limitations.

Anilines and alcohols often require derivatization prior to analysis by gas chromatography (GC) to increase their volatility and thermal stability. For high-performance liquid chromatography (HPLC), derivatization is employed to attach a chromophoric or fluorophoric tag to the analyte, significantly enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov

Given that 3-hydroxymethyl-2-methylaniline contains both a primary amine and a primary alcohol, it is amenable to a wide range of derivatization reactions. The amino group can be targeted by reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which is a common pre-column derivatization method for HPLC analysis of primary amines, yielding highly fluorescent isoindole derivatives. nih.govdoaj.org For GC analysis, both the amine and hydroxyl groups can be silylated using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to produce more volatile and thermally stable derivatives. Acylation with reagents such as pentafluoropropionic anhydride (B1165640) is another two-step method used for GC-MS analysis of amino acids, which could be adapted for this compound. bohrium.comresearchgate.net These derivatization techniques allow for the sensitive and accurate quantification of 3-hydroxymethyl-2-methylaniline in various matrices.

Table 2: Common Derivatization Reagents for Amine and Hydroxyl Groups

| Functional Group | Technique | Derivatizing Reagent | Purpose |

|---|---|---|---|

| Primary Amine | HPLC-FLD | o-Phthalaldehyde (OPA)/Thiol | Forms fluorescent isoindole |

| Primary Amine | HPLC-UV/FLD | Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | Adds a UV/fluorescent tag |

| Amine & Hydroxyl | GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and stability |

| Amine & Hydroxyl | GC-MS | N-Methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Increases volatility and stability |

Reagent for Spectrophotometric Analysis of Related Compounds

In a hypothetical application, 3-Hydroxymethyl-2-methylaniline could be diazotized using nitrous acid. The resulting diazonium salt could then be reacted with a phenolic or amino compound to produce a highly colored azo dye. The intensity of the color, measured by a spectrophotometer, would be proportional to the concentration of the analyte. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be key parameters in such an analytical method.

| Analytical Parameter | Hypothetical Application |

| Analyte | Phenolic compounds, Aromatic amines |

| Reagent | Diazotized 3-Hydroxymethyl-2-methylaniline |

| Reaction | Azo coupling |

| Detection Method | UV-Visible Spectrophotometry |

| Measured Property | Absorbance at λmax |

This table represents a potential application based on the known reactivity of aromatic amines and has not been experimentally validated for this specific compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Hydroxymethyl-2-methylaniline hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct multiplets in the downfield region, influenced by the electron-donating effects of the amino and hydroxymethyl groups and the electron-withdrawing effect of the ammonium cation. The benzylic protons of the hydroxymethyl group (-CH₂OH) and the protons of the methyl group (-CH₃) would each give rise to a singlet, with their chemical shifts providing insight into their local electronic environment. The hydroxyl (-OH) and ammonium (-NH₃⁺) protons are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the hydroxymethyl carbon. chegg.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functionalized aniline (B41778) derivatives. chemicalbook.comchemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 140 |

| -CH₂OH | ~4.6 | ~65 |

| -CH₃ | ~2.3 | ~18 |

| -OH | Broad, variable | - |

| -NH₃⁺ | Broad, variable | - |

In instances where the compound is part of a complex mixture or when unambiguous assignment of signals is required, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This 2D technique would be used to establish proton-proton coupling relationships. For this compound, it would reveal the coupling between the adjacent protons on the aromatic ring, helping to definitively assign their positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to link each aromatic proton signal to its corresponding carbon signal, and similarly for the methyl and hydroxymethyl groups.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, which could, for example, involve the reduction of a corresponding nitrobenzyl alcohol or the functionalization of 2-methylaniline, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, the identification of reaction intermediates by NMR can provide critical insights into the underlying reaction mechanism.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Specific Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. These two techniques are often complementary. gatewayanalytical.com

For this compound, FT-IR spectroscopy would be particularly sensitive to polar bonds. gatewayanalytical.com Key expected absorption bands would include a broad O-H stretching band from the hydroxyl group, N-H stretching bands from the ammonium group, and a C-O stretching band. Aromatic C-H and C=C stretching vibrations would also be prominent. nih.govresearchgate.net

Raman spectroscopy, which relies on changes in polarizability, would be more sensitive to the non-polar, homo-nuclear bonds. gatewayanalytical.com It would provide clear signals for the aromatic ring C=C stretching vibrations. The combination of both FT-IR and Raman spectra allows for a comprehensive assignment of the vibrational modes of the molecule. researchgate.nettsijournals.com

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for substituted anilinium salts and benzyl (B1604629) alcohols. researchgate.netnist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3500 (Broad) | FT-IR |

| N-H Stretch (-NH₃⁺) | 2800 - 3100 (Broad) | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | FT-IR |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | FT-IR |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the highly accurate mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers structural clues.

Upon ionization (e.g., by Electron Ionization), the molecular ion of 3-Hydroxymethyl-2-methylaniline would be formed. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of its exact elemental formula.

The subsequent fragmentation of the molecular ion is predictable based on the structure. For this compound, fragmentation pathways analogous to those of benzyl alcohol are expected. stackexchange.comresearchgate.net Common fragmentation events would include:

Loss of a hydroxyl radical (•OH): Leading to a fragment at m/z corresponding to the loss of 17 Da.

Loss of water (H₂O): From the molecular ion, resulting in a fragment with a mass 18 Da lower.

Loss of the hydroxymethyl radical (•CH₂OH): A cleavage of the C-C bond between the ring and the hydroxymethyl group, resulting in a fragment corresponding to the loss of 31 Da.

Formation of a benzylic cation: Cleavage of the bond between the aromatic ring and the hydroxymethyl group can lead to a stable cation.

Analysis of these fragmentation pathways helps to piece together the molecule's structure and confirm the identity and position of its substituents.

Table 3: Predicted Key Fragments in the Mass Spectrum of the 3-Hydroxymethyl-2-methylaniline Cation

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [M]⁺ | - | 137 |

| [M - OH]⁺ | •OH | 120 |

| [M - H₂O]⁺ | H₂O | 119 |

| [M - CH₂OH]⁺ | •CH₂OH | 106 |

| [C₆H₄CH₃]⁺ | C(OH)NH₂ | 91 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Characterization

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a unique pattern. nih.gov Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined. nih.gov

For this compound, an X-ray crystal structure would provide:

Precise bond lengths and angles: Confirming the geometry of the aromatic ring and its substituents.

Conformation: Revealing the preferred orientation of the hydroxymethyl group relative to the aromatic ring.

Table 4: Typical Bond Lengths Expected from X-ray Crystallography Values are based on data from similar structures like 4-aminobenzyl alcohol. researchgate.netst-andrews.ac.uk

| Bond | Typical Bond Length (Å) |

| Aromatic C-C | 1.39 - 1.41 |

| Aromatic C-N | ~1.42 |

| Aromatic C-C(H₂OH) | ~1.51 |

| C-O (in -CH₂OH) | ~1.42 |

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives or Reactions

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.net These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. researchgate.net

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. However, these techniques would become essential under two conditions:

Analysis of Chiral Derivatives: If the compound were chemically modified to create a chiral center, for example, by reacting the hydroxyl group with a chiral acid to form a chiral ester, chiroptical spectroscopy would be the primary tool for analyzing the stereochemistry of the new product. The sign and intensity of the CD signals (Cotton effects) could be used to assign the absolute configuration of the newly formed stereocenter. nii.ac.jpacs.org

Involvement in Chiral Reactions: If this compound were used as a ligand or a component in a system involving other chiral molecules (e.g., a chiral catalyst or substrate), CD spectroscopy could be used to probe the stereochemical environment and conformational changes that occur during the interaction or reaction. mdpi.comrsc.org

Theoretical and Computational Investigations of 3 Hydroxymethyl 2 Methylaniline Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the fundamental electronic and structural properties of molecules. For 3-Hydroxymethyl-2-methylaniline hydrochloride, DFT calculations would provide a detailed understanding of its molecular geometry, electronic structure, and conformational possibilities.

The primary goal of a geometry optimization using DFT is to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. This process yields crucial data such as bond lengths, bond angles, and dihedral angles. For instance, calculations on similar aniline (B41778) derivatives have been used to study how different substituents on the phenyl ring alter molecular properties like the C-N bond length and the pyramidalization of the amino group. researchgate.netresearchgate.net In the case of this compound, these calculations would precisely define the spatial relationship between the aromatic ring, the hydroxymethyl group, the methyl group, and the protonated aminium group (-NH3+).

Conformational analysis, another key aspect of these calculations, explores the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. For the target compound, rotation around the C-C bond of the hydroxymethyl group and the C-N bond would be of particular interest. By calculating the energy of these different conformers, the most stable, low-energy conformations can be identified. researchgate.net

Furthermore, DFT provides insights into the electronic structure, including the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Illustrative Data from DFT Calculations: Please note: The following table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available. These values represent the type of data that would be generated by DFT calculations.

| Parameter | Atoms Involved | Predicted Value (Illustrative) |

| Bond Length | C-N | 1.48 Å |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Angle | C-C-N | 121.5° |

| Bond Angle | H-N-H | 109.5° |

| Dihedral Angle | C-C-C-N | 180° |

| HOMO Energy | - | -6.5 eV |

| LUMO Energy | - | -1.2 eV |

| Energy Gap | LUMO-HOMO | 5.3 eV |

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgbiu.ac.il By simulating these interactions, MD provides a detailed view of the dynamic behavior of this compound, particularly its interactions with solvent molecules. researchgate.netrsc.org

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological or experimental conditions. The simulation then solves Newton's laws of motion for the system, tracking the trajectory of each atom over a set period.

The primary outputs of MD simulations for this compound would include:

Solvation Structure: Analysis of the radial distribution functions (RDFs) would reveal how solvent molecules, such as water, arrange themselves around different parts of the this compound molecule. bohrium.com This is particularly important for understanding the hydration shells around the charged aminium group (-NH3+), the polar hydroxymethyl group (-CH2OH), and the chloride ion.

Dynamic Behavior: MD simulations can track conformational changes in the molecule over time, revealing its flexibility and the timescale of these motions. biu.ac.il This goes beyond the static picture provided by DFT, showing how the molecule behaves in a dynamic environment.

Transport Properties: From the simulation trajectory, properties such as the diffusion coefficient can be calculated. This provides insight into how the molecule moves through a solution, which is fundamental to understanding its transport properties. rsc.org

These simulations are crucial for bridging the gap between the static, gas-phase picture often generated by quantum calculations and the dynamic reality of the molecule in a condensed phase.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For this compound, DFT calculations are commonly used to predict vibrational spectra, such as Infrared (IR) and Raman spectra. researchgate.net

The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. This yields the vibrational frequencies and their corresponding intensities. The calculated frequencies often have a systematic error compared to experimental results, so they are typically scaled by an empirical factor to improve agreement. researchgate.net

A comparison between the predicted and experimental spectra serves several purposes:

Structural Confirmation: A good match between the calculated and experimental spectra provides strong evidence that the computationally optimized structure accurately represents the real molecule.

Vibrational Assignment: The calculations allow for the unambiguous assignment of specific vibrational modes to the observed peaks in the experimental spectra. For example, it would be possible to identify the specific stretching and bending frequencies associated with the N-H bonds in the aminium group, the O-H bond in the hydroxymethyl group, and various vibrations of the aromatic ring. researchgate.net

Understanding Substituent Effects: By comparing the calculated spectra of the target molecule with simpler, related compounds (like 2-methylaniline), the influence of the hydroxymethyl group and the hydrochloride formation on the vibrational modes can be systematically studied.

Illustrative Comparison of Vibrational Frequencies: Please note: This table is a hypothetical representation to illustrate the process. Actual experimental data is required for a real-world comparison.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3350 | (To be determined) |

| N-H Symmetric Stretch | 3150 | (To be determined) |

| N-H Asymmetric Stretch | 3080 | (To be determined) |

| Aromatic C-H Stretch | 3010 | (To be determined) |

| C-N Stretch | 1320 | (To be determined) |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. mdpi.comresearchgate.net For reactions involving this compound, such as its synthesis or potential degradation pathways, computational methods can be used to map out the entire reaction coordinate. acs.org

This involves several key steps:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. Sophisticated algorithms are used to locate these unstable structures. The existence of a single imaginary frequency in the calculated vibrational spectrum confirms a true transition state. mdpi.com